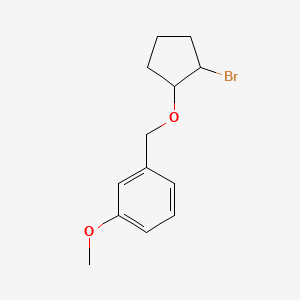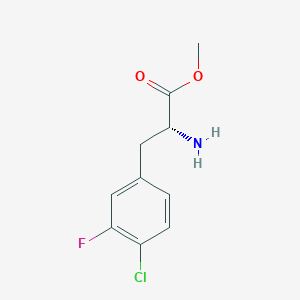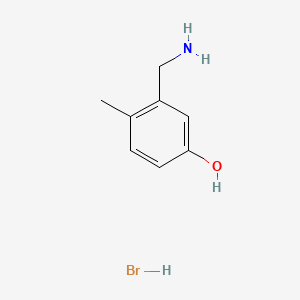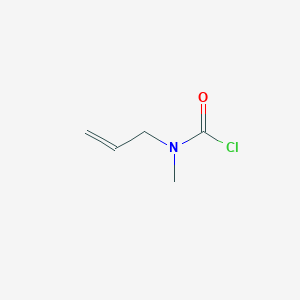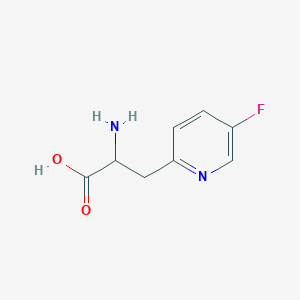
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: is a member of the class of aminopyridines. Its chemical structure features a pyridine ring substituted by 1-carboxyethoxy, chloro, amino, chloro, and fluoro groups at positions 2, 3, 4, 5, and 6, respectively . This compound has garnered interest due to its diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves several steps. One common approach is the condensation of 2-amino-3-(5-fluoropyridin-2-yl)propanoate with an acid chloride or anhydride to form the carboxylic acid. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production: While specific industrial production methods are proprietary, companies like KingAgroot have developed herbicides based on this compound for treating grass weeds and broadleaf weeds . These herbicides are used in agriculture to enhance crop yield and protect against unwanted vegetation.
Analyse Des Réactions Chimiques
Reactivity:
2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group may yield an alcohol or amine.
Substitution: The fluorine atom at position 5 can be replaced by other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the fluorine atom.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the carboxylic acid form, while reduction produces the corresponding amine or alcohol.
Applications De Recherche Scientifique
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It serves as a scaffold for designing potential drugs.
Pharmacology: Investigating its effects on biological systems.
Targeted Therapies:
Herbicides: As mentioned earlier, it is used in herbicide formulations.
Mécanisme D'action
The exact mechanism by which 2-Amino-3-(5-fluoropyridin-2-yl)propanoic acid exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H9FN2O2 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
2-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13) |
Clé InChI |
YZUVKRZLMIRVEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


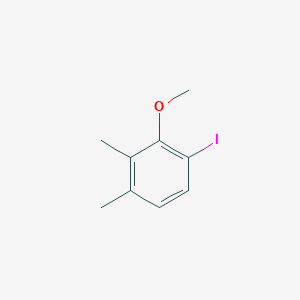
![1,5,6,7-Tetrahydropyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13546237.png)
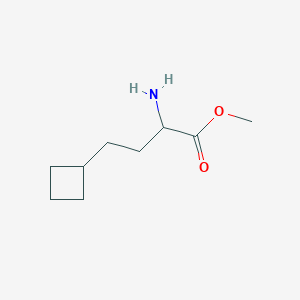
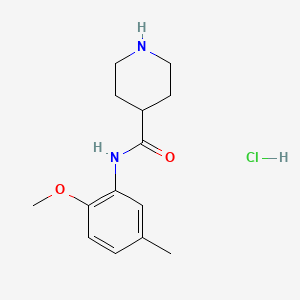
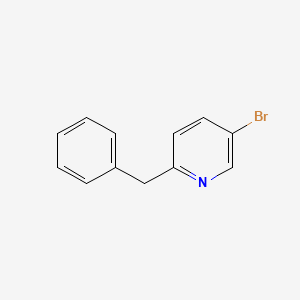
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)

